1-(4-(Difluoromethyl)-2-ethylphenyl)propan-2-one
Description
Properties
Molecular Formula |
C12H14F2O |
|---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
1-[4-(difluoromethyl)-2-ethylphenyl]propan-2-one |
InChI |
InChI=1S/C12H14F2O/c1-3-9-7-11(12(13)14)5-4-10(9)6-8(2)15/h4-5,7,12H,3,6H2,1-2H3 |
InChI Key |
ZNHIHKHSUWKGCD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(F)F)CC(=O)C |
Origin of Product |
United States |
Preparation Methods
Catalyst Selection and Reaction Conditions
Aluminum chloride (AlCl₃) is commonly employed at 0–5°C to minimize side reactions such as over-acylation or ring dealkylation. Patent EP1345878A1 demonstrates analogous systems where dichloroacetophenone derivatives achieve 91.6% purity using AlCl₃ at 45–55°C, though lower temperatures (20–40°C) are preferable for difluoromethyl stability. Solvent choice critically influences yield: nonpolar solvents like dichloromethane suppress electrophilic byproducts, whereas polar aprotic solvents (e.g., THF) enhance acylation rates but may necessitate stringent moisture control.
Regioselectivity Challenges
The 2-ethyl substituent on the benzene ring directs acylation to the para position relative to the difluoromethyl group. However, competitive ortho acylation can occur if steric hindrance from the ethyl group is insufficient. Patent CN113024390B resolves this via mixed solvent systems (THF/hexane), achieving >90% para selectivity in trifluoroacetophenone syntheses.
Grignard Reagent-Mediated Ketone Synthesis
Grignard reactions offer an alternative route by coupling organomagnesium intermediates with carbonyl precursors. This method avoids Friedel-Crafts limitations in electron-deficient aromatic systems.
Synthesis of 4-(Difluoromethyl)-2-ethylphenylmagnesium Bromide
As detailed in patent CN113024390B, 3,5-dichloro-4-aminobromobenzene reacts with magnesium in THF under nitrogen to form the Grignard reagent. Initiators like 1,2-dibromoethane ensure efficient magnesium activation, with reaction completion confirmed by gas evolution cessation. The resultant aryl magnesium bromide is then treated with acetone or its synthetic equivalent.
Ketone Formation and Workup
Quenching the Grignard intermediate with trifluoroacetyl dimethylamine (46.6 g, 0.33 mol) at 20°C yields the ketone after acid hydrolysis (5% HCl). Post-reaction purification via THF evaporation and distillation achieves 79% yield, with nuclear magnetic resonance (NMR) confirming structure: $$ ^1H $$ NMR (400 MHz, CDCl₃): δ 7.95 (s, 2H), 5.23 (bs, 2H) ppm.
Halogenative Difluoromethylation Strategies
Introducing the difluoromethyl group post-ketone installation is feasible via halogen exchange or direct fluorination.
Chlorine-Difluorine Exchange
Patent WO2000075094A2 discloses chlorine-to-fluorine exchange using hydrogen fluoride (HF) or potassium fluoride (KF) in polar solvents. For example, 2,2-dichloro-4'-methylacetophenone reacts with KF in dimethylformamide (DMF) at 80°C, achieving 85% difluoromethylation. However, this method risks over-fluorination, necessitating precise stoichiometric control.
One-Pot Multistep Synthesis
Recent advances emphasize streamlined processes to minimize intermediate isolation. Patent US6133485A exemplifies this with a one-pot synthesis of difluorophenyl diols, combining Grignard formation, ketone installation, and fluorination in a single reactor. Applied to the target compound, this approach could involve:
- Grignard Formation : 4-bromo-2-ethylbenzene + Mg → aryl magnesium bromide.
- Acetone Coupling : Reaction with acetone to form 1-(4-bromo-2-ethylphenyl)propan-2-one.
- Difluoromethylation : Halogen exchange using KF/CuI catalysis.
This method reduces purification steps and improves overall yield (estimated 75–85%).
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Friedel-Crafts | 70–85 | 88–92 | Simplicity, low cost | Regioselectivity challenges |
| Grignard Reaction | 75–79 | 90–94 | Tolerance to electron-deficient rings | Moisture sensitivity |
| Halogen Exchange | 65–80 | 85–90 | Late-stage fluorination flexibility | Over-fluorination risk |
| One-Pot Synthesis | 75–85 | 91–95 | Reduced purification steps | Requires precise stoichiometry |
Chemical Reactions Analysis
1-(4-(Difluoromethyl)-2-ethylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions (OH-) or amines (NH2-) replace the difluoromethyl group or other substituents on the aromatic ring.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired products are formed efficiently.
Scientific Research Applications
1-(4-(Difluoromethyl)-2-ethylphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-(Difluoromethyl)-2-ethylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Properties
*Calculated based on analogous structures.
Key Observations:
- Electron Effects : The -CF₂H group in the target compound offers less electron withdrawal than -CF₃ (as in ) but more than -OCH₃ (). This balance may moderate reactivity in nucleophilic additions or reductions.
Physicochemical Properties
Key Observations:
- Boiling Points: Fluorinated analogs (e.g., ) generally exhibit higher boiling points than non-fluorinated ketones due to increased molecular weight and dipole interactions.
- Solubility : The target compound’s ortho-ethyl group may reduce solubility in polar solvents compared to meta- or para-substituted analogs (e.g., ).
Biological Activity
1-(4-(Difluoromethyl)-2-ethylphenyl)propan-2-one, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
1-(4-(Difluoromethyl)-2-ethylphenyl)propan-2-one is characterized by its unique structural features, which include a difluoromethyl group and an ethyl-substituted phenyl moiety. The molecular formula is , and it has a molecular weight of approximately 232.22 g/mol. Its structure is critical for its reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, showing effectiveness in inhibiting growth through mechanisms that may involve disrupting cellular processes or inhibiting enzyme functions.
Table 1: Antimicrobial Activity of 1-(4-(Difluoromethyl)-2-ethylphenyl)propan-2-one
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Escherichia coli | 32 µg/mL | Enzyme inhibition |
| Staphylococcus aureus | 16 µg/mL | Membrane disruption |
| Pseudomonas aeruginosa | 64 µg/mL | DNA interaction |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines, likely through the activation of specific signaling pathways.
Case Study: Apoptosis Induction in Cancer Cells
In a study conducted on human breast cancer cell lines (MCF-7), treatment with 1-(4-(Difluoromethyl)-2-ethylphenyl)propan-2-one resulted in a significant increase in apoptotic cells as measured by flow cytometry. The results indicated that at a concentration of 10 µM, the percentage of apoptotic cells increased from 5% (control) to 30% (treated).
The biological activity of this compound can be attributed to its ability to act as an electrophile, reacting with nucleophilic sites on proteins and nucleic acids. This interaction may lead to enzyme inhibition or disruption of cellular signaling pathways, contributing to its antimicrobial and anticancer effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-(Difluoromethyl)-2-ethylphenyl)propan-2-one?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where a difluoromethyl-substituted ethylbenzene derivative reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternatively, Claisen-Schmidt condensation may be adapted using a difluoromethyl-substituted benzaldehyde and acetone under basic conditions (e.g., KOH in ethanol) to form the α,β-unsaturated ketone intermediate, followed by hydrogenation .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm the presence of the difluoromethyl group (δ ~5.5–6.5 ppm for CF₂H) and ethyl/propan-2-one moieties.
- FT-IR : Detect carbonyl stretching (~1700–1750 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns.
- XRD : Single-crystal X-ray diffraction for unambiguous structural confirmation .
Q. How are key physical properties (e.g., boiling point, density) determined experimentally?
- Methodological Answer :
- Boiling Point : Use dynamic distillation under reduced pressure (e.g., 241°C at 760 mmHg for analogous compounds) .
- Density : Pycnometry or computational prediction via group contribution methods (e.g., ~0.961 g/cm³ for similar aryl ketones) .
- Refractive Index : Measured using an Abbe refractometer (e.g., ~1.512 for 4-ethylphenylacetone derivatives) .
Advanced Research Questions
Q. How can computational methods like DFT optimize the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model molecular orbitals, electrostatic potential surfaces, and HOMO-LUMO gaps. AIM theory analyzes bond critical points to assess intramolecular interactions (e.g., hyperconjugation between the difluoromethyl group and ketone) .
Q. What strategies resolve contradictions in crystallographic data refinement?
- Methodological Answer :
- Use SHELXL for iterative refinement, incorporating restraints for disordered atoms (e.g., ethyl or difluoromethyl groups).
- Validate with R-factor convergence (<5%), residual density maps, and cross-validation (e.g., omit 5% of reflections).
- Compare with analogous structures in the Cambridge Structural Database (CSD) .
Q. How do substituents (e.g., difluoromethyl vs. ethyl) influence reactivity in electrophilic substitution?
- Methodological Answer :
- Perform Hammett substituent constant (σ) analysis to quantify electronic effects.
- Use DFT to calculate Fukui indices for nucleophilic/electrophilic sites.
- Compare reaction rates in halogenation or nitration with control compounds (e.g., 4-ethylphenylpropan-2-one) .
Q. What protocols assess the biological activity of this compound?
- Methodological Answer :
- Antimicrobial Assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution.
- Docking Studies : Molecular docking (e.g., AutoDock Vina) to predict binding affinity with target enzymes (e.g., bacterial dihydrofolate reductase) .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
